molecular formula C7H8BrNO2 B8277826 4-Bromo-5-methoxy-2-methyl-pyridine 1-oxide

4-Bromo-5-methoxy-2-methyl-pyridine 1-oxide

Cat. No. B8277826
M. Wt: 218.05 g/mol
InChI Key: KDXCQFWAXOLICT-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

5-Methoxy-2-methyl-4-nitro-pyridine-1-oxide (Step AL5) (1.9 g, 10.3 mmol) and acetyl bromide (22.9 mL, 310 mmol) was added to acetic acid (40 mL) and the reaction was stirred at 80° C. for 1 h. The mixture was concentrated (1/3) and a solution of NaOH was added. The resulting mixture was extracted with EtOAc, washed with brine, dried (Na2SO4), filtered and concentrated. The product was crystallised (EtOAc/TBME). ESI-MS: tR=0.54 min, [M+H]+ 218.1/220.1 (LC-MS 1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
22.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+]([O-])=O)=[CH:5][C:6]([CH3:10])=[N+:7]([O-:9])[CH:8]=1.C([Br:17])(=O)C>C(O)(=O)C>[Br:17][C:4]1[C:3]([O:2][CH3:1])=[CH:8][N+:7]([O-:9])=[C:6]([CH3:10])[CH:5]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC=1C(=CC(=[N+](C1)[O-])C)[N+](=O)[O-]
Name
Quantity
22.9 mL
Type
reactant
Smiles
C(C)(=O)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated (1/3)
ADDITION
Type
ADDITION
Details
a solution of NaOH was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was crystallised (EtOAc/TBME)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=[N+](C=C1OC)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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